N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as JNJ-42153605, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been reported to decrease the release of glutamate, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide in lab experiments is its selectivity for the α3β4 nicotinic acetylcholine receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological processes. However, one limitation is the lack of human clinical trials, which makes it difficult to translate the results of preclinical studies to human applications.
Future Directions
There are several future directions for research on N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore its effects on other neurotransmitter systems and receptors. Additionally, it may be useful to investigate the potential for drug-drug interactions with other medications. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves the reaction of 4-methoxyphenylsulfonyl chloride with piperidine in the presence of a base, followed by the addition of cycloheptylamine and acetic anhydride. The resulting compound is then purified using column chromatography. This method has been reported in a scientific article by researchers at Janssen Research and Development.
Scientific Research Applications
N-cycloheptyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been investigated in several scientific studies for its potential therapeutic applications. It has been reported to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-cycloheptyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-27-19-11-13-20(14-12-19)28(25,26)23-15-7-6-10-18(23)16-21(24)22-17-8-4-2-3-5-9-17/h11-14,17-18H,2-10,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZAVIYRFOEBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.